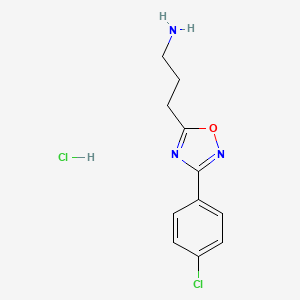

3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

Description

IUPAC Nomenclature and CAS Registry

IUPAC Name : 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride

CAS Registry Number : 1374407-72-3

Molecular Formula : C₁₁H₁₃Cl₂N₃O

Molecular Weight : 274.14 g/mol

Synonyms :

- 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride

- AKOS026677172

- MCULE-9773765944

Table 1: Molecular Descriptors

| Parameter | Value | Source |

|---|---|---|

| IUPAC Name | 3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |

| CAS Number | 1374407-72-3 | |

| Molecular Formula | C₁₁H₁₃Cl₂N₃O | |

| Molecular Weight | 274.14 g/mol |

Crystallographic Analysis and Conformational Studies

Structural Features :

- Core Scaffold : A 1,2,4-oxadiazole ring (five-membered heterocycle with two nitrogen atoms and one oxygen atom).

- Substituents :

Conformational Stability :

- The planar 1,2,4-oxadiazole ring facilitates π-conjugation, stabilizing the molecule.

- Hydrogen bonding between the amine hydrochloride and adjacent groups may influence crystal packing, though experimental crystallographic data for this specific compound remain unpublished in available sources.

Spectroscopic Profiling

Infrared (IR) Spectroscopy

Key Absorption Bands :

- C=N Stretching : ~1600–1650 cm⁻¹ (characteristic of oxadiazole rings).

- C–O–C Vibration : ~1000–1300 cm⁻¹ (indicative of oxadiazole oxygen).

- N–H Stretching (Amine) : Broad band at ~3300–3500 cm⁻¹.

Table 2: Expected IR Peaks

| Functional Group | Wavenumber Range (cm⁻¹) | Significance |

|---|---|---|

| Oxadiazole C=N | 1600–1650 | Core scaffold |

| Oxadiazole C–O–C | 1000–1300 | Ring oxygen |

| Amine N–H | 3300–3500 | Propan-1-amine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted Data) :

- Aromatic Protons (4-Chlorophenyl) : Splitting patterns at δ 7.2–7.8 ppm (integration for 4H).

- Oxadiazole Ring Protons : Absent due to the heteroaromatic nature of the ring.

- Propan-1-amine Chain :

¹³C NMR :

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions :

- π→π* : Absorption maxima (λmax) at ~250–300 nm (oxadiazole conjugation).

- n→π* : Lower-intensity bands at ~350–400 nm (involving lone pairs of oxygen/nitrogen).

Solvent Effects :

Quantum Mechanical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Energy Gap :

- HOMO : Electron-donating orbitals localized on the oxadiazole ring and amine chain.

- LUMO : Electron-accepting orbitals distributed across the 4-chlorophenyl and oxadiazole carbons.

- ΔE (HOMO-LUMO) : ~3.2–3.7 eV (indicative of moderate reactivity; lower gaps favor electron transfer).

Table 3: Theoretical Electronic Parameters (Analogous Compounds)

| Parameter | Value Range (eV) | Significance |

|---|---|---|

| HOMO Energy | −4.4 to −4.5 | Electron donation |

| LUMO Energy | 0.7 to 1.5 | Electron acceptance |

| Dipole Moment | 5.5–6.5 D | Polarization from Cl-phenyl and amine |

Reactivity Descriptors

Global Electrophilicity (ω) : ~1.6–1.7 eV (moderate electrophilicity, influenced by the electron-withdrawing 4-chlorophenyl group).

Chemical Hardness (η) : ~5.8–6.4 eV⁻¹ (moderate stability; softer than ascorbic acid).

Local Reactivity :

- Electrophilic Sites : Oxadiazole carbons (C3, C5) and chlorophenyl carbons.

- Nucleophilic Sites : Amine nitrogen and adjacent CH₂ groups.

Propriétés

IUPAC Name |

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O.ClH/c12-9-5-3-8(4-6-9)11-14-10(16-15-11)2-1-7-13;/h3-6H,1-2,7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILKZXWLRMLACG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)CCCN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the 1,2,4-oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is then introduced via a substitution reaction, followed by the attachment of the propan-1-amine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the oxadiazole ring or the chlorophenyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.

Applications De Recherche Scientifique

Preliminary studies suggest that 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride exhibits several biological activities, making it a candidate for further research in pharmacology:

- Antimicrobial Activity : Related oxadiazole derivatives have shown significant antibacterial properties. The presence of the primary amine group may enhance interactions with bacterial cell walls or enzymes.

- Anticancer Potential : The oxadiazole ring is linked to anticancer activity in various studies. Compounds with similar structures have displayed growth inhibition against multiple cancer cell lines, indicating the potential for this compound to act as a lead molecule in cancer therapy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the interaction of this compound with various biological targets. These computational studies utilize software such as Amber and GROMACS to analyze binding affinities and interaction sites. The results indicate that the compound may serve as a promising lead for drug development due to its favorable binding characteristics with specific receptors .

Interaction Studies

Research has focused on understanding the pharmacodynamics and pharmacokinetics of 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride by examining its binding affinity with receptors or enzymes relevant to disease pathways. Initial findings suggest potential interactions that warrant further investigation .

Case Studies and Research Findings

Research into related oxadiazole compounds has provided insights into their therapeutic potential:

Mécanisme D'action

The mechanism of action of 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional properties of the target compound are compared below with analogs differing in substituents, chain length, or aromatic systems.

Table 1: Structural and Physical Comparison

Key Observations

Chain Length Variations :

- The target compound’s propane chain (n=3) likely enhances lipophilicity compared to shorter analogs (n=1 or 2), improving cell membrane penetration . However, longer chains may increase metabolic vulnerability (e.g., oxidation) .

Substituent Effects :

- Chlorophenyl vs. Fluorophenyl : While both are electron-withdrawing, the fluorine analog (229.67 g/mol) has a lower molecular weight and higher electronegativity, which could enhance solubility or alter target affinity .

- Methoxyphenyl : The electron-donating methoxy group in the 4-methoxy analog (269.73 g/mol) may reduce oxidative stability but improve solubility in aqueous media .

Aromatic System Modifications: Replacement of chlorophenyl with thiophen-2-yl introduces a heterocyclic system (245.73 g/mol).

Biological Implications :

- Compounds like SLF108185117 (4-decylphenyl substituent) in were studied for S1P transport inhibition, suggesting that the oxadiazole core is pharmacologically relevant. Structural variations in the target compound and its analogs may modulate activity in similar pathways .

Synthetic Accessibility :

- Shorter-chain analogs (e.g., methanamine derivatives) may be synthetically simpler due to fewer steps in alkyl chain elongation, as seen in ’s reaction schemes .

Activité Biologique

3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including antimicrobial and anticancer activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H12ClN3O

- Molecular Weight : 239.69 g/mol

- CAS Number : 30149-93-0

- MDL Number : MFCD00121591

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride. A notable study evaluated similar oxadiazole derivatives for their cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The results indicated that these compounds could induce apoptotic cell death and inhibit cell proliferation.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 4i | MCF-7 | 2.32 | Apoptosis induction |

| Compound 4e | HepG2 | 5.36 | Cell cycle arrest |

The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Antimicrobial Activity

In addition to anticancer properties, the compound has been investigated for its antimicrobial activity. A study evaluated the minimum inhibitory concentration (MIC) of various derivatives against pathogenic bacteria, showing significant activity against strains like Staphylococcus aureus and Escherichia coli.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.25 |

| Compound B | E. coli | 0.30 |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth .

The biological activity of 3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.

- Receptor Modulation : It can bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis or cell death.

- DNA Interaction : Some derivatives exhibit the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- In Vivo Tumor Models : In a study involving tumor-bearing mice, treatment with a related oxadiazole derivative resulted in significant tumor regression compared to control groups, suggesting strong anticancer properties.

- Microbial Resistance Studies : A study assessing resistance patterns showed that derivatives of this compound could overcome resistance mechanisms in common pathogens, making them potential candidates for new antibiotic therapies .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization of amidoximes with carboxylic acid derivatives. For this compound, a plausible route includes:

- Step 1: Reacting 4-chlorobenzonitrile with hydroxylamine to form the amidoxime intermediate.

- Step 2: Coupling the amidoxime with a propan-1-amine precursor (e.g., β-alanine derivative) under acidic conditions to form the oxadiazole ring.

- Step 3: Hydrochloride salt formation via treatment with HCl gas in anhydrous ether.

Optimization Strategies:

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

- Monitor pH during cyclization (pH 3–5) to minimize side reactions like hydrolysis of the oxadiazole ring.

- Employ LiAlH₄ or NaBH₄ for selective reduction steps, as described in analogous amine syntheses .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl) and amine protons (δ 1.5–2.5 ppm). Compare with data from similar oxadiazoles, such as δ 6.80–6.88 ppm for pyrazoline NH groups in related structures .

- IR Spectroscopy: Detect C=N stretching (1640–1680 cm⁻¹) and NH₂ bending (1550–1650 cm⁻¹). Note absence of carbonyl peaks to confirm cyclization .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for 4-chlorophenyl-containing triazoles .

Advanced: How does the 4-chlorophenyl group influence electronic properties and reactivity?

Methodological Answer:

The electron-withdrawing Cl substituent:

- Enhances Oxadiazole Stability: Reduces electron density at the oxadiazole ring, decreasing susceptibility to nucleophilic attack .

- Directs Electrophilic Substitution: Para-chloro groups orient reactions to meta positions in further functionalization.

- Modulates Binding Affinity: Computational studies (e.g., DFT) can quantify charge distribution effects on ligand-receptor interactions, using PubChem CID 75525856 for comparative analysis .

Advanced: How to resolve contradictions between in vitro and in vivo biological activity data?

Methodological Answer:

- Control Metabolic Variables: Assess stability under physiological pH (e.g., 7.4) and temperature (37°C) using HPLC-MS to detect degradation products .

- Validate Bioavailability: Compare plasma protein binding (via equilibrium dialysis) and tissue distribution profiles.

- Address Solubility Issues: Use co-solvents (e.g., DMSO:PBS mixtures) or nanoformulations to mimic in vivo conditions .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- Thermal Stability: Avoid heat sources (P210) due to potential decomposition at >150°C .

- Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as recommended for chlorinated amines .

- First-Aid Protocols: Immediate rinsing with water for skin contact and medical consultation for inhalation exposure .

Advanced: How can computational methods predict binding affinity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina with the compound’s 3D structure (PubChem CID 75525856) to simulate interactions with targets like GABA receptors .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

- QSAR Modeling: Corrogate electronic parameters (e.g., HOMO-LUMO gaps) with activity data from analogous oxadiazoles .

Advanced: How to optimize crystallization for X-ray studies?

Methodological Answer:

- Solvent Screening: Test slow evaporation in ethanol/water (1:1) or DMSO/ethyl acetate gradients, as used for 4-chlorophenyl triazole crystals .

- Temperature Gradients: Gradual cooling from 60°C to 4°C enhances lattice formation.

- Seeding: Introduce microcrystals from analogous compounds (e.g., 4-(4-chlorophenyl)-pyrazole derivatives) to induce nucleation .

Basic: What are the stability profiles under varying pH/temperature?

Methodological Answer:

- pH Stability: Conduct accelerated stability studies (40°C/75% RH) across pH 1–13. Monitor via HPLC; expect degradation in strongly acidic/basic conditions due to oxadiazole ring cleavage .

- Storage Recommendations: Store at 2–8°C in amber vials under nitrogen to prevent photolytic/oxidative degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.